(1E)-1-(2,4-dimethoxybenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyrroloquinoline precursor under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3,4-dimethoxyphenyl)butadiene: Shares a similar dimethoxyphenyl group but differs in the core structure.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Contains a similar phenyl group but has different functional groups and core structure.
Uniqueness
1-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its specific combination of a pyrroloquinoline core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H25NO3/c1-14-9-18-15(2)13-24(3,4)25-22(18)19(10-14)20(23(25)26)11-16-7-8-17(27-5)12-21(16)28-6/h7-13H,1-6H3/b20-11+ |
InChI Key |
VVFCYNHBOBQPRT-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C\C4=C(C=C(C=C4)OC)OC)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC4=C(C=C(C=C4)OC)OC)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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